6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid
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Overview
Description
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 6th position and a pyrrolidine ring is attached to the nitrogen atom at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Chlorination: The 6th position of the nicotinic acid is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to obtain 6-chloronicotinic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring or the nicotinic acid moiety.
Reduction: Reduced forms of the pyrrolidine ring or the nicotinic acid moiety.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the nicotinic acid moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinic acid: Similar structure but lacks the pyrrolidine ring.
2-(Pyrrolidin-1-yl)nicotinic acid: Similar structure but lacks the chlorine atom at the 6th position.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness
6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid is unique due to the presence of both the chlorine atom at the 6th position and the pyrrolidine ring at the 2nd position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-2-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRJTRNEDJZVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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